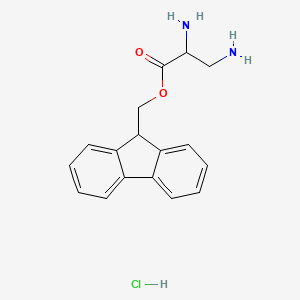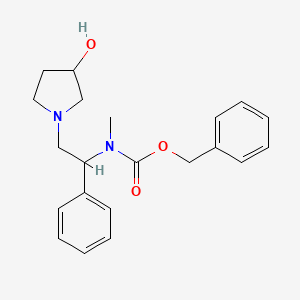
Benzyl 2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxypyrrolidinyl group, a phenylethyl group, and a methylcarbamic acid benzyl ester moiety.
准备方法
The synthesis of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves multiple steps. The synthetic route typically starts with the preparation of the hydroxypyrrolidinyl intermediate, followed by the introduction of the phenylethyl group. The final step involves the formation of the methylcarbamic acid benzyl ester moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
化学反应分析
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
科学研究应用
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxypyrrolidinyl group is known to interact with enzymes and receptors, modulating their activity. The phenylethyl group contributes to the compound’s binding affinity and specificity. The methylcarbamic acid benzyl ester moiety plays a role in the compound’s stability and solubility .
相似化合物的比较
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester can be compared with similar compounds such as:
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid ethyl ester: This compound has an ethyl ester group instead of a benzyl ester group, which affects its solubility and reactivity.
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid methyl ester: This compound has a methyl ester group, leading to differences in its chemical properties and applications. The uniqueness of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester lies in its specific ester group, which imparts distinct characteristics to the molecule.
属性
IUPAC Name |
benzyl N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJCJEOBWAOPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)

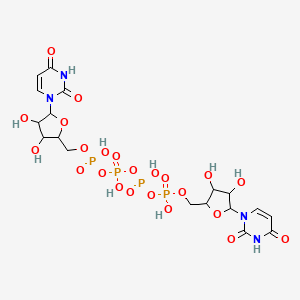
![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)
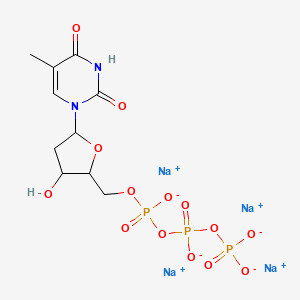
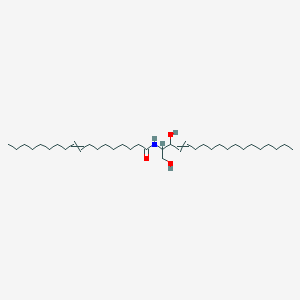
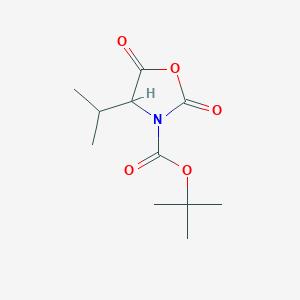
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
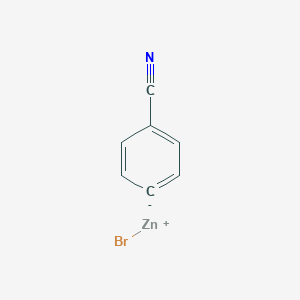

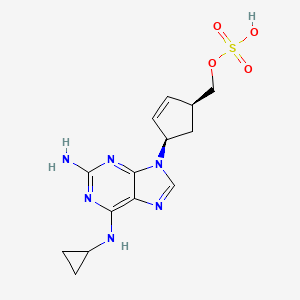
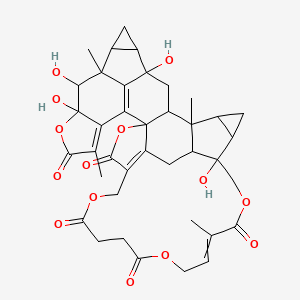
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
